molecular formula C9H7NO B015419 1H-indole-6-carbaldehyde CAS No. 1196-70-9

1H-indole-6-carbaldehyde

Cat. No. B015419
CAS RN: 1196-70-9
M. Wt: 145.16 g/mol
InChI Key: VSPBWOAEHQDXRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indole derivatives, including carbaldehydes, often involves catalytic methods that allow for efficient and selective transformations. Gold-catalyzed cycloisomerizations, for instance, have been reported to prepare 1H-indole-2-carbaldehydes efficiently from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, demonstrating the versatility and efficiency of metal-catalyzed syntheses in forming indole structures with good to excellent yields (Kothandaraman et al., 2011). Metal-free syntheses have also been developed, such as the N-iodosuccinimide-mediated cyclization in water, showcasing the growing interest in more sustainable and environmentally friendly synthetic methods (Kothandaraman et al., 2013).

Molecular Structure Analysis

The molecular structure of 1H-indole derivatives has been extensively studied through spectroscopic and computational methods. For instance, the experimental and quantum chemical investigation of 1H-indole-3-carbaldehyde provides insight into its structural, electronic, and vibrational characteristics, underlining the importance of such analyses in understanding the properties and reactivity of these compounds (Fatima et al., 2022).

Chemical Reactions and Properties

1H-indole-6-carbaldehyde participates in various chemical reactions, including nucleophilic substitution and cycloadditions, highlighting its reactivity and utility in synthesizing complex organic molecules. The ability of indole derivatives to undergo regioselective reactions makes them valuable substrates for the synthesis of diverse heterocyclic compounds (Yamada et al., 2009).

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : Indole derivatives, including “1H-indole-6-carbaldehyde”, are significant in natural products and drugs. They play a crucial role in cell biology .
    • Methods of Application : The synthesis of indole derivatives involves various chemical reactions. The specific procedures and technical details would depend on the desired derivative .
    • Results or Outcomes : Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Multicomponent Reactions (MCRs)

    • Scientific Field : Organic Chemistry
    • Application Summary : “1H-indole-6-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in multicomponent reactions (MCRs), which offer access to complex molecules .
    • Methods of Application : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results or Outcomes : The use of “1H-indole-6-carbaldehyde” in MCRs has led to the assembly of pharmaceutically interesting scaffolds .
  • Preparation of Stilbene-Based Antitumor Agents

    • Scientific Field : Medicinal Chemistry
    • Application Summary : “1H-indole-6-carbaldehyde” has been used as a reactant in the synthesis of stilbene-based antitumor agents .
    • Methods of Application : The specific procedures and technical details would depend on the desired stilbene-based antitumor agent .
    • Results or Outcomes : The use of “1H-indole-6-carbaldehyde” in the synthesis of stilbene-based antitumor agents has contributed to the development of potential cancer treatments .
  • Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors

    • Scientific Field : Medicinal Chemistry
    • Application Summary : “1H-indole-6-carbaldehyde” has been used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .
    • Methods of Application : The specific procedures and technical details would depend on the desired analog .
    • Results or Outcomes : The use of “1H-indole-6-carbaldehyde” in the synthesis of these analogs has contributed to the development of potential treatments for botulism .
  • Preparation of Aromatic Gem-Dihalides from Aldehydes and Acid Halides

    • Scientific Field : Organic Chemistry
    • Application Summary : “1H-indole-6-carbaldehyde” has been used as a reactant in the acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides .
    • Methods of Application : The specific procedures and technical details would depend on the desired aromatic gem-dihalide .
    • Results or Outcomes : The use of “1H-indole-6-carbaldehyde” in the synthesis of aromatic gem-dihalides has contributed to the development of new synthetic methodologies .
  • Biological Activities of Indole Derivatives

    • Scientific Field : Pharmacology
    • Application Summary : Indole derivatives, including “1H-indole-6-carbaldehyde”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : The specific procedures and technical details would depend on the desired biological activity .
    • Results or Outcomes : The use of “1H-indole-6-carbaldehyde” in the synthesis of indole derivatives has contributed to the development of potential treatments for various diseases .

Safety And Hazards

When handling 1H-indole-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye10. Personal protective equipment should be used, including chemical impermeable gloves10.


properties

IUPAC Name

1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBWOAEHQDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378458
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-6-carbaldehyde

CAS RN

1196-70-9
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Manganese dioxide (240 g) was added to a mechanically stirred solution of 6-hydroxymethylindole (40.7 g) in methylene chloride (1.6 liter). The mixture was stirred for 18 hr, filtered through a pad of diatomaceous earth, the filter cake washed with methylene chloride and chloroform, and the filtrate evaporated to give 6-formylindole (30.55 g) as a yellow solid. The filter cake was washed with tetrahydrofuran and the washings evaporated to give a further crop of 6-formylindole (2.35 g, 82% combined yield); partial NMR (250 MHz, DMSO-d6): 6.58(m, 1H, H3 -indole), 10.00(s, 1H, CHO), 11.71(br s, 1H, NH).
Quantity
40.7 g
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reactant
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1.6 L
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solvent
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240 g
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in water (326 mL), acetic acid (326 mL), and pyridine (652 mL) was added Raney Nickel catalyst and the mixture stirred at 45° C. for 45 minutes. The mixture was filtered through Celite and the filtrate extracted with ethyl acetate (3×500 mL). The extracts were dried over sodium sulfate, filtered, and the filtrate concentrated under reduced pressure. The residue was crystallized from a mixture of dichloromethane and hexanes to provide 13.6 g (89%) of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
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90 g
Type
reactant
Reaction Step One
Quantity
652 mL
Type
reactant
Reaction Step One
Name
Quantity
326 mL
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solvent
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Quantity
326 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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catalyst
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 6-hydroxymethyl indole (4.9 g, 33.3 mmol) in dry dichloromethane (200 ml) was added a solution of pyridinium dichromate (15.97 g, 42.5 mmol) in dry dichloromethane (100 ml) and the suspension stirred at room temperature for 5 hours. The suspension was diluted with diethyl ether and filtered through a pad of silica to give an orange solution, which was evaporated in vacuo. The crude solid was purified by flash chromatography on silica, eluting with 50% diethyl ether in hexane, to yield a pale orange solid. Recrystallisation from diethyl ether/40°-60° C. petrol gave a pale orange crystalline solid, m.p. 126°-128° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
15.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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Quantity
100 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-indole-6-carbaldehyde
Reactant of Route 2
1H-indole-6-carbaldehyde
Reactant of Route 3
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1H-indole-6-carbaldehyde
Reactant of Route 4
1H-indole-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1H-indole-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1H-indole-6-carbaldehyde

Citations

For This Compound
22
Citations
CI Clark, DP Kelly, RF Martin, JM White… - Australian journal of …, 1998 - CSIRO Publishing
… We initially proposed to synthesize 2-(4 -ethoxyphenyl)-1H -indole-6-carbaldehyde (4b) via formylation of an appropriately substituted indole. Given that Vilsmeier formylation of indole …
Number of citations: 2 www.publish.csiro.au
HM AL-AJELY - minarjournal.com
… The first series were synthesized by irradiate ethyl hippurate (3) with 1H-indole-6-carbaldehyde (4) under solvent-free conditions. The second series were synthesized by irradiate ethyl …
Number of citations: 2 www.minarjournal.com
PS Weiss, J Ermert, JC Meleán, D Schäfer… - Bioorganic & medicinal …, 2015 - Elsevier
… The RCY of 1-benzyl-4-[ 18 F]fluoro-1H-indole-7-carbaldehyde (4b) and 1-benzyl-7-[ 18 F]fluoro-1H-indole-6-carbaldehyde (3b) was maximum at 80 C and 95 C, respectively, and …
HAA Mageed, RF El-Ezabi, FA Khaled - researchgate.net
This article describes the antimicrobial activity evaluation of new heterocyclic compounds derived from 5-bromo-2, 3-di (furan-2-yl)-1h-indole. Heterocyclic moiety serve as perfect …
Number of citations: 0 www.researchgate.net
HAA Mageed, F Reda, FA Khaled - ajrcps.com
Heterocyclic moiety serve as culminate system on which pharmacophores can be successfully joined to deliver novel drugs. Among different heterocyclic compounds, nitrogen-based …
Number of citations: 0 www.ajrcps.com
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
MJ Lai, HL Huang, SL Pan, YM Liu… - Journal of medicinal …, 2012 - ACS Publications
… After a suspension of 1H-indole-6-carbaldehyde (26, 0.5 g, 3.44 mmol), TBAHS (0.18 g, 0.52 mmol), and KOH (0.39 g, 6.89 mmol) in CH 2 Cl 2 (15 mL) was stirred for 20 min, …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
S Göring, JM Taymans, V Baekelandt… - Bioorganic & Medicinal …, 2014 - Elsevier
… An aminoalkylation of 1H-indole-6-carbaldehyde 12 resulted in aldehyde 13. The final condensation was carried out in a microwave reactor. The reaction of 5-chloroindolin-2-one 14 …
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
… The reaction was carried out following the general procedure B with 1H-indole-6-carbaldehyde (145 mg, 1 mmol) to give 5 as a yellow solid (243 mg, 68%). H NMR (400 MHz, CDCl 3 ) …
B Xiong, L Si, Y Liu, W Xu, T Jiang… - Chemistry–An Asian …, 2022 - Wiley Online Library
… When 1H-indole-6-carbaldehyde (2 u) and 1H-indole-5-carbaldehyde (2 v) were adopted … ,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)-1H-indole-6-carbaldehyde (4 t) and 3-((3,5-di-…

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